

Application Notes and Protocols for Nylon TMDT in Engineering Plastics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethyl hexamethylene diamine*

Cat. No.: *B1164902*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylon TMDT, also known as PA TMDT, is a high-performance, amorphous, transparent polyamide. It is commercially available under the trade name TROGAMID®, developed by Evonik. This engineering plastic is synthesized from 2,2,4- and 2,4,4-trimethylhexanediamine (TMD) and terephthalic acid (T).^[1] Its unique amorphous structure, resulting from the specific chemical composition, imparts exceptional properties such as high transparency, good chemical resistance, high mechanical stability, and thermostability.^[2] These characteristics make it a suitable material for a wide range of demanding applications in various industries, including water treatment, filter technology, the electrical industry, and machine and apparatus construction.^[3]

This document provides detailed application notes, experimental protocols, and key data for utilizing Nylon TMDT in engineering applications.

Key Properties and Applications

Nylon TMDT stands out from other transparent polymers due to its excellent combination of optical clarity and resistance to a variety of chemicals. Unlike many amorphous plastics, it exhibits good resistance to stress cracking, making it a reliable choice for components under mechanical load in chemical environments.^[4]

Primary applications include:

- Water Management and Filter Technology: Its hydrolytic stability and transparency make it ideal for filter cups, pump casings, and inspection glasses in water treatment and pneumatic systems.[3]
- Electrical and Electronics: Used for high-voltage switch casings, battery seals, and terminal strips due to its good electrical insulation properties.[3][5]
- Machine and Apparatus Construction: Applications include flowmeters, liquid-level indicators, and valve blocks where visual monitoring of fluids is necessary.[3][5]
- Optical Components: Suitable for lenses and other optical parts that require high transparency and good mechanical strength.[6]

Quantitative Data Summary

The following tables summarize the key mechanical, thermal, and electrical properties of various grades of Nylon TMDT (TROGAMID®). These values are intended for reference and comparison; for design specifications, please consult the manufacturer's complete datasheets.

Table 1: Mechanical Properties of Nylon TMDT Grades

Property	Test Standard	Units	TROGAMID® T5000/T500 2	TROGAMID® T5004	TROGAMID® T-GF35 (35% Glass Fiber Reinforced)
Tensile Modulus	ISO 527-1/2	MPa	2800	2800	10000
Stress at Yield	ISO 527-1/2	MPa	90	90	-
Strain at Yield	ISO 527-1/2	%	8	8	-
Nominal Strain at Break	ISO 527-1/2	%	>50	>50	3
Charpy Notched Impact Strength (23°C)	ISO 179/1eA	kJ/m ²	4	4	12
Charpy Unnotched Impact Strength (23°C)	ISO 179/1eU	kJ/m ²	No break	No break	60
Ball Indentation Hardness (H30)	ISO 2039-1	N/mm ²	140	140	220

Data sourced from TROGAMID® product information.[\[2\]](#)

Table 2: Thermal Properties of Nylon TMDT Grades

Property	Test Standard	Units	TROGAMID® T5000/T500 2	TROGAMID® T5004	TROGAMID® T-GF35 (35% Glass Fiber Reinforced)
Glass Transition Temperature (Tg)	ISO 11357-1	°C	150	150	155
Heat Deflection Temperature (HDT/A, 1.8 MPa)	ISO 75-1/2	°C	120	120	150
Heat Deflection Temperature (HDT/B, 0.45 MPa)	ISO 75-1/2	°C	140	140	155

Data sourced from TROGAMID® product information.[\[2\]](#)

Table 3: Electrical and Physical Properties of Nylon TMDT Grades

Property	Test Standard	Units	TROGAMID® T5000/T500 2	TROGAMID® T5004	TROGAMID® T-GF35 (35% Glass Fiber Reinforced)
Volume Resistivity	IEC 60093	Ω·cm	>10 ¹⁴	>10 ¹⁴	>10 ¹³
Surface Resistivity	IEC 60093	Ω	>10 ¹³	>10 ¹³	>10 ¹³
Dielectric Strength	IEC 60243-1	kV/mm	35	35	35
Density	ISO 1183	g/cm ³	1.12	1.12	1.39
Water Absorption (23°C, 50% RH)	ISO 62	%	1.2	1.2	0.7
Light Transmission (1 mm thickness)	ISO 13468-2	%	90	90	-

Data sourced from TROGAMID® product information.[\[2\]](#)

Table 4: Chemical Resistance of Nylon TMDT (TROGAMID® T5000)

Chemical Agent	Resistance
Acids (Dilute)	Fair
Acids (Concentrated)	Poor ^{[7][8]}
Alkalis (Dilute)	Good
Alkalis (Concentrated)	Poor ^[7]
Alcohols	Limited (some alcohols may cause issues) ^[9] ^[10]
Ketones (e.g., Acetone)	Good ^[9]
Aromatic Hydrocarbons (e.g., Benzene)	Good ^[9]
Aliphatic Hydrocarbons (e.g., Hexane)	Excellent
Oils and Greases	Excellent ^[7]
Gasoline	Excellent ^[9]
Chlorinated Hydrocarbons	Poor to Fair ^[9]

Note: This table provides a general overview. It is crucial to conduct specific testing for your application's chemical environment.

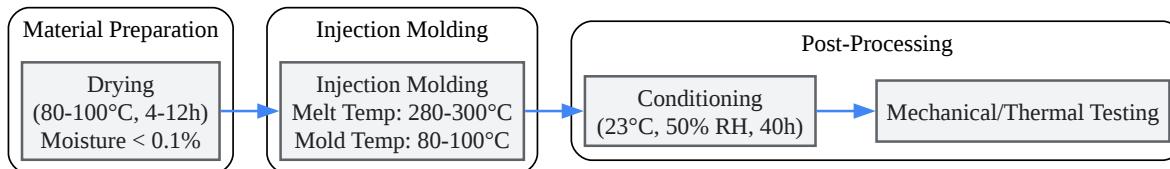
Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard ASTM and ISO methods and should be adapted to specific equipment and laboratory conditions.

Protocol 1: Injection Molding of Nylon TMDT Test Specimens

This protocol outlines the procedure for injection molding of standardized test specimens for mechanical and thermal property evaluation.

1. Material Preparation (Drying):


- Nylon TMDT is hygroscopic and must be thoroughly dried before processing.
- Use a desiccant or vacuum dryer.
- Drying Temperature: 80-100°C.
- Drying Time: 4-12 hours, until the moisture content is below 0.1%.[\[11\]](#)
- Dew Point of Drying Air: Should be below -30°C.[\[11\]](#)

2. Injection Molding Machine Parameters:

- Melt Temperature: 280-300°C. For grades with improved flow, the lower end of the range is suitable.[\[11\]](#)
- Mold Temperature: 80-100°C. A higher mold temperature generally improves surface finish and reduces molded-in stress.[\[11\]](#)
- Injection Pressure: Typically 800-1200 bar, depending on the part geometry and material grade.
- Holding Pressure: Approximately 50% of the injection pressure.
- Injection Speed: Medium to high, adjusted to avoid shear burning.
- Back Pressure: Low, to minimize shear heating of the melt.

3. Post-Molding Conditioning:

- Condition the specimens according to ASTM D618 or ISO 291 at 23°C and 50% relative humidity for at least 40 hours before testing.

[Click to download full resolution via product page](#)

Injection Molding Workflow for Nylon TMDT

Protocol 2: Tensile Properties Testing (ASTM D638)

This protocol describes the determination of tensile properties of Nylon TMDT.

1. Apparatus:

- Universal Testing Machine (UTM) with a suitable load cell.[12]
- Tensile grips with serrated faces.[12]
- Extensometer for accurate strain measurement.[12]

2. Test Specimen:

- Use a Type I dumbbell-shaped specimen as specified in ASTM D638, prepared according to Protocol 1.[13]

3. Test Procedure:

- Mount the specimen in the tensile grips, ensuring it is aligned with the direction of pull.[14]
- Attach the extensometer to the gauge section of the specimen.
- Set the crosshead speed. For rigid plastics like Nylon TMDT, a speed of 5 mm/min is typically used.[15]
- Start the test and record the load and extension data until the specimen fractures.[14]

4. Data Analysis:

- Calculate tensile strength, tensile modulus, and elongation at break from the stress-strain curve.

Protocol 3: Flexural Properties Testing (ASTM D790)

This protocol outlines the procedure for determining the flexural properties of Nylon TMDT.

1. Apparatus:

- Universal Testing Machine (UTM) with a three-point bending fixture.[\[16\]](#)

2. Test Specimen:

- A rectangular bar of specified dimensions (e.g., 127 x 12.7 x 3.2 mm), prepared as per Protocol 1.[\[17\]](#)

3. Test Procedure:

- Place the specimen on the two supports of the bending fixture. The support span should be 16 times the specimen thickness.[\[17\]](#)
- Apply a load to the center of the specimen at a specified rate. The rate of crosshead motion is calculated based on the support span and specimen depth.[\[17\]](#)
- Continue the test until the specimen breaks or the maximum strain in the outer fiber reaches 5%.[\[18\]](#)

4. Data Analysis:

- Calculate flexural strength and flexural modulus from the load-deflection data.

Protocol 4: Notched Izod Impact Strength Testing (ASTM D256)

This protocol describes the determination of the notched Izod impact resistance of Nylon TMDT.

1. Apparatus:

- Pendulum-type impact testing machine.[[19](#)]
- Notching machine to create a standardized notch in the specimen.[[20](#)]

2. Test Specimen:

- A rectangular bar with a V-notch, prepared according to Protocol 1 and the dimensions specified in ASTM D256.[[21](#)]

3. Test Procedure:

- Clamp the notched specimen vertically in the vise of the impact tester, with the notch facing the direction of the pendulum strike.[[19](#)]
- Release the pendulum, allowing it to strike and fracture the specimen.[[20](#)]
- Record the energy absorbed in breaking the specimen.

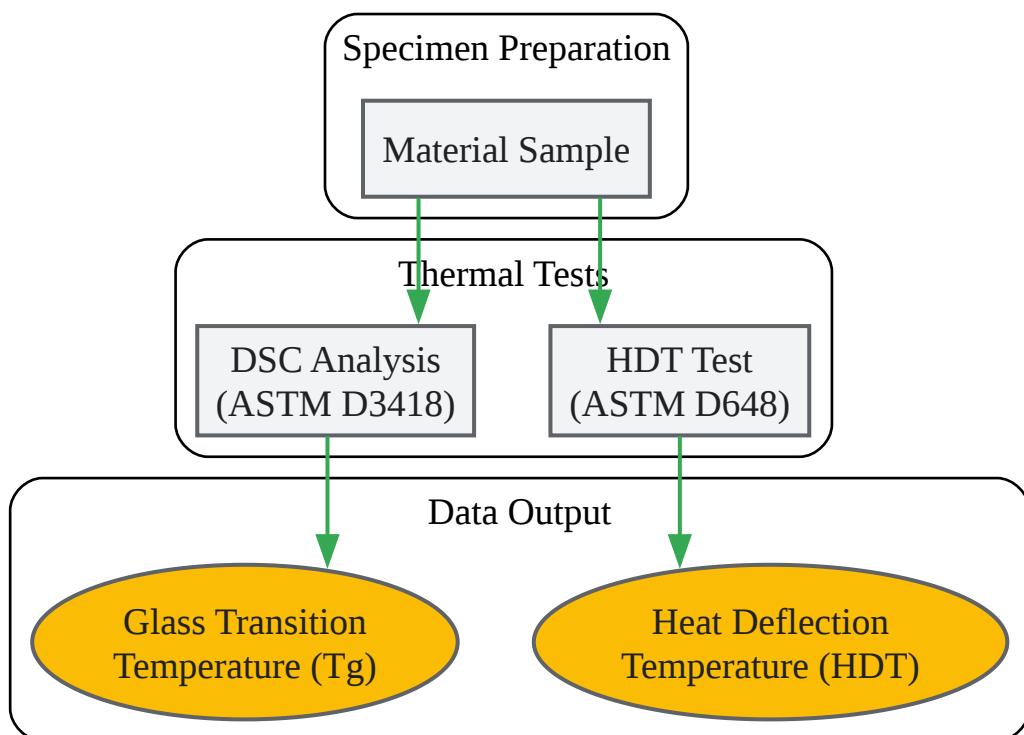
4. Data Analysis:

- Calculate the impact strength in J/m or ft-lb/in by dividing the absorbed energy by the thickness of the specimen.[[21](#)]

[Click to download full resolution via product page](#)

Mechanical Testing Workflow

Protocol 5: Thermal Properties Testing


1. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (ASTM D3418):

- Apparatus: Differential Scanning Calorimeter.[\[22\]](#)
- Specimen: 5-10 mg of the material, sealed in an aluminum pan.[\[22\]](#)
- Procedure:
 - Heat the specimen to a temperature well above its expected glass transition temperature to erase its thermal history.[\[23\]](#)
 - Cool the specimen at a controlled rate.

- Heat the specimen again at a controlled rate (e.g., 10 or 20°C/min) and record the heat flow.[22]
- Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.[22]

2. Heat Deflection Temperature (HDT) (ASTM D648):

- Apparatus: HDT testing instrument with a heating bath and a loading device.[3]
- Specimen: A rectangular bar of specified dimensions, prepared as per Protocol 1.[3]
- Procedure:
 - Place the specimen in the apparatus on two supports.
 - Apply a constant load (0.455 MPa or 1.82 MPa) to the center of the specimen.[3]
 - Immerse the specimen in a heat-transfer medium and increase the temperature at a uniform rate of 2°C/min.[3]
- Data Analysis: The HDT is the temperature at which the specimen deflects by a specified amount (0.25 mm).[3]

[Click to download full resolution via product page](#)

Thermal Properties Testing Workflow

Conclusion

Nylon TMDT is a versatile engineering thermoplastic with a unique combination of transparency, chemical resistance, and mechanical robustness. The data and protocols presented in this document provide a comprehensive starting point for researchers and scientists to explore the potential of this material in their specific applications. Careful consideration of the material's properties and adherence to proper processing and testing procedures are essential for achieving optimal performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nylon TMDT - Wikipedia [en.wikipedia.org]
- 2. Chemical Compatibility ASTM D543 [intertek.com]
- 3. coirubber.com [coirubber.com]
- 4. azom.com [azom.com]
- 5. mychem.ir [mychem.ir]
- 6. kiyorndl.com [kiyorndl.com]
- 7. newmantools.com [newmantools.com]
- 8. Nylon - Wikipedia [en.wikipedia.org]
- 9. lenzinc.com [lenzinc.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Heat Deflection Temperature (HDT) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 12. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 13. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 14. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 15. infinitalab.com [infinitalab.com]
- 16. tamuk.edu [tamuk.edu]
- 17. boundengineering.com [boundengineering.com]
- 18. micomlab.com [micomlab.com]
- 19. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 20. infinitalab.com [infinitalab.com]
- 21. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 22. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 23. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Nylon TMDT in Engineering Plastics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1164902#application-of-nylon-tmdt-in-engineering-plastics\]](https://www.benchchem.com/product/b1164902#application-of-nylon-tmdt-in-engineering-plastics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com